molecular formula C17H23N7O5 B10926951 N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10926951
M. Wt: 405.4 g/mol
InChI Key: QJNWZGDJOALEOK-UHFFFAOYSA-N
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Description

N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of N1-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves multiple steps. The starting materials typically include 1-ethyl-5-(morpholinocarbonyl)-1H-pyrazol-4-yl and 5-methyl-4-nitro-1H-pyrazol-1-yl. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like triethylamine. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-(4-nitrophenyl)-1H-pyrazole: Known for its anti-inflammatory and analgesic properties.

    3,5-Dimethyl-1H-pyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    4-Amino-1H-pyrazole: Studied for its potential anticancer and antimicrobial activities.

The uniqueness of N1-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE lies in its specific structural features, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C17H23N7O5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[1-ethyl-5-(morpholine-4-carbonyl)pyrazol-4-yl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C17H23N7O5/c1-3-22-16(17(26)21-6-8-29-9-7-21)13(10-18-22)20-15(25)4-5-23-12(2)14(11-19-23)24(27)28/h10-11H,3-9H2,1-2H3,(H,20,25)

InChI Key

QJNWZGDJOALEOK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C)C(=O)N3CCOCC3

Origin of Product

United States

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